molecular formula C16H18N4O4S B2530744 2-((6-acetamidopyridazin-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1021060-58-1

2-((6-acetamidopyridazin-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2530744
CAS RN: 1021060-58-1
M. Wt: 362.4
InChI Key: HPVMGYRXNQJVGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel heterocyclic amide derivatives has been a subject of interest in the search for new therapeutic agents. In one study, a series of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides were synthesized and evaluated for their potential antidepressant activity . The synthesis involved the use of tail suspension test (TST) in mice to measure the antidepressant activity, which was quantified by the percentage decrease in immobility duration (%DID). Another study reported the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide through a N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . Both studies highlight the importance of synthesizing novel compounds with potential therapeutic applications.

Molecular Structure Analysis

The structural investigation of these synthesized compounds is crucial for understanding their potential interactions with biological targets. In the case of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the structure was characterized using various spectroscopic methods, including FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography . The crystal packing was found to be stabilized by hydrogen bonds, and the compound's interactions with DNA bases were examined using computational methods such as density functional theory (DFT) and Fukui function analysis.

Chemical Reactions Analysis

The chemical reactivity and interactions of these compounds with biological systems are of particular interest. The study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide included an analysis of electrophilicity-based charge transfer (ECT) and charge transfer (ΔN) to examine the interactions between the compound and DNA bases . This type of analysis is essential for predicting how these molecules might interact with biological targets and for designing compounds with specific biological activities.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of these compounds is essential for their potential application as therapeutic agents. The Hirshfeld surface analysis provided insights into the intermolecular interactions of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, revealing contributions from various types of contacts such as H⋅⋅⋅H and C⋅⋅⋅H . Additionally, the compound's in vitro antioxidant activity was evaluated using an ABTS assay, and it exhibited moderate activity. The antimicrobial activity was also investigated, showing significant activity against both bacterial strains and yeasts .

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activities

Research on derivatives related to the specified compound has demonstrated significant biological activities, including antibacterial, antifungal, and anthelmintic effects. These studies emphasize the potential of these compounds in addressing various microbial infections and parasitic invasions, showcasing their importance in the development of new therapeutic agents (Khan et al., 2019).

Antimicrobial Agents

Further investigations into pyridine, pyrimidinones, and oxazinones derivatives, using specific starting materials, have demonstrated good antibacterial and antifungal activities. These findings suggest the role of these compounds in combating microbial resistance and developing new antimicrobial agents (Hossan et al., 2012).

Antitumor Activity

Several novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor activities, particularly against human cervical cancer and lung cancer cell lines. These compounds showed potent antiproliferative activity, highlighting their potential in cancer therapy (Wu et al., 2017).

Quantum Calculations and Antimicrobial Activity

Studies involving the synthesis of novel sulphonamide derivatives and their quantum calculations have provided insights into the antimicrobial efficacy of these compounds. The research underscores the importance of theoretical and experimental analyses in predicting the biological activities of new compounds (Fahim & Ismael, 2019).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal activities against the cotton leafworm, showcasing the potential of these compounds in agricultural pest control. This research opens up new avenues for developing environmentally friendly insecticides (Fadda et al., 2017).

properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-10(21)17-14-4-5-16(20-19-14)25-9-15(22)18-11-6-12(23-2)8-13(7-11)24-3/h4-8H,9H2,1-3H3,(H,18,22)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVMGYRXNQJVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-acetamidopyridazin-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

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